3-Amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
Description
3-Amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a chloro group, and a methoxycarbonyl group attached to a benzoic acid core.
Properties
IUPAC Name |
3-amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVXFJMHZNPWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692030 | |
| Record name | 5-Amino-4'-chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-34-7 | |
| Record name | 5-Amino-4'-chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chloro group on the benzene ring can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group and the chloro group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and interact with enzymes and receptors .
Comparison with Similar Compounds
3-Amino-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid can be compared with similar compounds such as 2-Amino-5-chloro-3-methylbenzoic acid. While both compounds share a similar benzoic acid core and chloro group, the presence of different substituents (methoxycarbonyl vs. methyl) imparts unique properties and reactivity to each compound .
Similar compounds include:
- 2-Amino-5-chloro-3-methylbenzoic acid
- 4-Amino-3-chlorobenzoic acid
- 3-Amino-4-chlorobenzoic acid
These compounds can be used to highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
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